molecular formula C20H19N5O2 B2597795 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2097923-48-1

6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide

Cat. No. B2597795
CAS RN: 2097923-48-1
M. Wt: 361.405
InChI Key: RKIXWCUMZOXAFR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as biphenyls and derivatives . It has been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .


Synthesis Analysis

A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and a pKa of 14.33±0.10 (Predicted). It is soluble in DMSO but insoluble in water .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide, focusing on six unique fields:

Anticancer Activity

Research has shown that indole derivatives, including 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways crucial for cancer cell survival . Their ability to target multiple pathways makes them promising candidates for developing new anticancer therapies.

Antiviral Properties

Indole derivatives have been explored for their antiviral activities. This specific compound has shown potential in inhibiting the replication of various viruses, including influenza and Coxsackie viruses . The mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells, making it a valuable candidate for antiviral drug development.

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. This compound can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in the inflammatory process . Such properties make it useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and managing diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Antimicrobial Applications

This compound has shown promising antimicrobial activity against a range of bacterial and fungal pathogens . Its mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential microbial enzymes, making it a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that indole derivatives can offer neuroprotective benefits. This compound has been studied for its ability to protect neurons from damage caused by oxidative stress and inflammation . Such properties are particularly valuable in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Antidiabetic Potential

Indole derivatives have been investigated for their antidiabetic properties. This compound can enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for managing diabetes . Its ability to modulate glucose metabolism pathways is a key factor in its antidiabetic effects.

Antimalarial Activity

Some studies have explored the antimalarial potential of indole derivatives. This compound has shown efficacy in inhibiting the growth of Plasmodium species, the parasites responsible for malaria . Its mechanism may involve disrupting the parasite’s life cycle or inhibiting key enzymes required for its survival.

properties

IUPAC Name

6-methoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-27-17-5-4-14-9-19(24-18(14)10-17)20(26)22-7-8-25-13-16(12-23-25)15-3-2-6-21-11-15/h2-6,9-13,24H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXWCUMZOXAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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